2-(Methoxymethoxy)but-3-enenitrile
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Overview
Description
2-(Methoxymethoxy)but-3-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a methoxymethoxy group (-OCH2OCH3) attached to a but-3-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)but-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 3-buten-1-ol with methoxymethyl chloride in the presence of a base to form 3-(methoxymethoxy)but-1-ene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)but-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-(Methoxymethoxy)but-3-enenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)but-3-enenitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis or other transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butenenitrile: Similar in structure but lacks the methoxymethoxy group.
3-Butenenitrile: Another structural isomer with different functional group positioning.
Methoxyacetonitrile: Contains a methoxy group but has a different carbon backbone.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
80680-90-6 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(methoxymethoxy)but-3-enenitrile |
InChI |
InChI=1S/C6H9NO2/c1-3-6(4-7)9-5-8-2/h3,6H,1,5H2,2H3 |
InChI Key |
IOLWOSSWRKAXJB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(C=C)C#N |
Origin of Product |
United States |
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